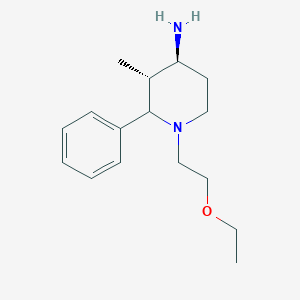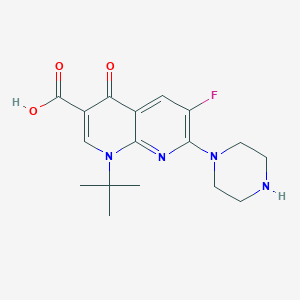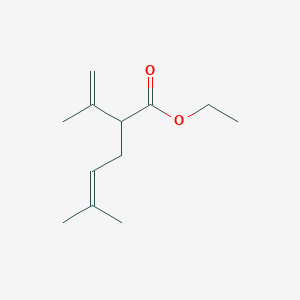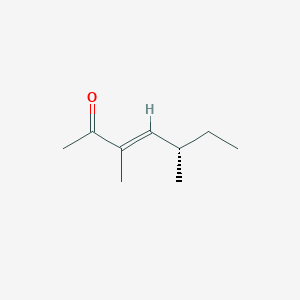
2,3-Dipalmitoyl-sn-glycerol
Vue d'ensemble
Description
2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol compound where two palmitic acid molecules are esterified to the glycerol backbone at the 2 and 3 positions. This compound is a type of glyceride, which is a class of lipids that are important for various biological functions, including energy storage and cellular structure.
Mécanisme D'action
Target of Action
2,3-Dipalmitoyl-sn-glycerol (DPPG) is a type of phospholipid that primarily targets lipid membranes . It is a major component of liposomes, which are small unilamellar lipid vesicles . These liposomes are used in various applications such as drug delivery systems and sensors .
Mode of Action
DPPG interacts with its targets by adsorbing onto solid surfaces, which is a crucial step in the development of devices based on liposomes . The liposomes of DPPG are generally adsorbed intact onto the surface . This adsorption is influenced by the electrostatic interactions between the negatively charged lipid liposomes and the outermost, positively charged layer of the surface .
Biochemical Pathways
It has been suggested that dppg may affect membrane structure in model membranes . This could potentially influence various cellular processes, as the structure and integrity of membranes are crucial for cell function.
Pharmacokinetics
It’s known that dppg can be used as a biological material or organic compound for life science-related research .
Result of Action
The primary result of DPPG’s action is the formation of stable liposomes on solid surfaces . These liposomes can remain stable for several hours, making them suitable for various applications such as drug delivery systems and sensors . Additionally, DPPG may influence the structure of lipid membranes, potentially affecting various cellular processes .
Action Environment
The action of DPPG is influenced by environmental factors such as the roughness of the surface onto which the liposomes are adsorbed . Rough surfaces are achieved by preparing polyelectrolyte layer-by-layer films, which act as soft polymer cushions . The roughness of the surface is a variable to be taken into account if one intends to adsorb intact lipid structures .
Analyse Biochimique
Biochemical Properties
2,3-Dipalmitoyl-sn-glycerol interacts with various biomolecules in biochemical reactions. It has been found to affect membrane structure in model membranes . It is also known to activate protein kinase C (PKC) when used at certain concentrations .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting the structure and fluidity of cell membranes . It can also impact cell signaling pathways and gene expression through its interactions with proteins like PKC .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can activate PKC, an enzyme involved in various cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For example, it has been observed that the compound’s ability to affect membrane structure can vary depending on the conditions of the experiment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a type of diacylglycerol, a class of lipids that play a crucial role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of lipid structures. It is a component of various types of lipids, including phospholipids, which are key components of cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes. As a component of these membranes, it plays a crucial role in maintaining their structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dipalmitoyl-sn-glycerol can be synthesized through esterification reactions involving glycerol and palmitic acid. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic methods using lipases, which offer higher specificity and milder reaction conditions compared to chemical catalysts. The enzymatic process can be carried out in a solvent-free system or in the presence of organic solvents to enhance the solubility of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dipalmitoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of ester groups between different glycerides or between glycerides and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: New glycerides or esters depending on the reactants used.
Applications De Recherche Scientifique
2,3-Dipalmitoyl-sn-glycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various environments.
Biology: It serves as a substrate for enzymes such as lipases and phospholipases, helping to elucidate enzyme mechanisms and lipid metabolism.
Medicine: It is investigated for its role in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Similar structure but with esterification at the 1 and 2 positions.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Contains an oleic acid at the 2 position instead of palmitic acid.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acids at the 1 and 2 positions and palmitic acid at the 3 position.
Uniqueness
2,3-Dipalmitoyl-sn-glycerol is unique due to its specific esterification pattern, which influences its physical properties and interactions with biological molecules. This specific structure can affect its behavior in lipid bilayers and its susceptibility to enzymatic hydrolysis.
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 2,3-dipalmitoyl-sn-glycerol in biological systems?
A: The stereochemistry of this compound plays a crucial role in its interaction with enzymes like lysosomal phospholipase A1. While this enzyme readily hydrolyzes both sn-1,2 and sn-2,3 isomers of dipalmitoylphosphatidylcholine, the Vmax for the sn-2,3 isomer is slightly lower. [] This suggests that even subtle structural differences can impact enzymatic activity.
Q2: How can 1H-NMR be used to determine the enantiomeric purity of compounds like this compound?
A: A study demonstrated the use of 1H-NMR with a chiral shift reagent, tri(3-heptafluorobutyryl-d-camphorato)praseodymium(III), to determine the enantiomeric purity of glycerides, including this compound. [] By converting the compound into its trimethylsilyl ether derivative, researchers could analyze the enantiomeric ratio based on the induced splitting patterns of the trimethylsilyl group protons.
Q3: Can you explain the application of this compound in synthesizing specific phospholipids?
A: this compound serves as a valuable precursor for synthesizing mixed acid 1-sn-phosphatidylcholines. [] After converting racemic 1,2-dipalmitoyl-sn-glycerol-3-phosphorylcholine to this compound-1-phosphorylcholine via enzymatic hydrolysis, it can be further modified to obtain the desired mixed acid 1-sn-phosphatidylcholines, which are otherwise difficult to synthesize.
Q4: What are the analytical techniques used to study the properties of this compound and related compounds?
A: Beyond 1H-NMR, high-performance liquid chromatography (HPLC) coupled with mass spectrometry proves particularly useful for separating and identifying triacylglycerol enantiomers and positional isomers, including those related to this compound. [] This method allows for analyzing complex mixtures and determining the composition of various fats and oils.
Q5: How does the structure of this compound relate to its mixing characteristics?
A: Research has explored the structures and binary mixing characteristics of enantiomers of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO). [] While this research focuses on related compounds, it highlights the importance of understanding how specific structural features, such as the position and stereochemistry of fatty acid chains, influence the physical properties of these molecules.
Q6: Can you elaborate on the use of lipases in relation to chiral triglycerides like those related to this compound?
A: Lipases play a crucial role in the synthesis of chiral triglycerides. [] While this research doesn't directly involve this compound, it highlights the potential of enzymatic approaches for synthesizing specific enantiomers of triglycerides, which are valuable tools for various applications in food chemistry and pharmaceutical research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol](/img/structure/B53207.png)






